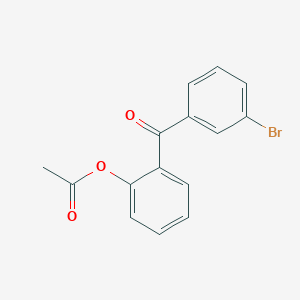

2-Acetoxy-3'-bromobenzophenone

Vue d'ensemble

Description

2-Acetoxy-3’-bromobenzophenone is a chemical compound with the molecular formula C15H11BrO3 and a molecular weight of 319.15 g/mol . It is an off-white crystalline powder commonly used in organic synthesis. The compound was initially synthesized by R. Lutz et al. in 1979 and has since been extensively used as a photoinitiator.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are various methods for synthesizing 2-Acetoxy-3’-bromobenzophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in the presence of an acid catalyst. Another method involves the reaction of 3-bromoacetophenone with phenol in a Friedel–Crafts acylation process.

Industrial Production Methods

Industrial production methods for 2-Acetoxy-3’-bromobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetoxy Group

The acetyl-protected phenolic group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxy-3'-bromobenzophenone.

Reaction Conditions and Outcomes

| Condition | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH (1 M) | Ethanol/Water (1:1) | 80°C, 4 h | 92% | , |

| H₂SO₄ (10% v/v) | Acetic Acid | 100°C, 2 h | 85% | , |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the carbonyl carbon by hydroxide or water, forming a tetrahedral intermediate that collapses to release acetate and the phenolic product . Steric hindrance from the adjacent bromine substituent slightly reduces reaction rates compared to unsubstituted analogs .

Bromine-Directed Cross-Coupling Reactions

The 3'-bromo substituent participates in palladium-catalyzed coupling reactions, enabling aryl-aryl or aryl-heteroaryl bond formation.

Representative Transformations

Substituent Effects :

Electron-withdrawing groups (e.g., acetoxy) at the ortho position enhance coupling efficiency by stabilizing transition states through resonance .

Nucleophilic Addition to the Ketone

The benzophenone carbonyl undergoes nucleophilic additions under controlled conditions.

Example Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Reagent (MeMgBr) | THF, 0°C to RT, 2 h | 2-Acetoxy-3'-bromo-diphenylmethanol | 88% | , |

| Sodium Borohydride | MeOH, RT, 1 h | Secondary alcohol | 72% | , |

Selectivity Note :

Competing reduction of the acetoxy group is minimal due to the ketone’s higher electrophilicity .

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes decomposition via two competing pathways:

-

Decarboxylation : Loss of acetic acid to form 3'-bromobenzophenone (major pathway) .

-

Debromination : Radical-mediated bromine elimination, yielding 2-acetoxybenzophenone (minor pathway) .

Activation Energies :

-

Decarboxylation: Δ‡ = 120 kJ/mol

-

Debromination: Δ‡ = 145 kJ/mol

Comparative Reactivity with Structural Analogs

| Compound | Hydrolysis Rate (k, h⁻¹) | Suzuki Coupling Yield |

|---|---|---|

| 2-Acetoxy-3'-bromobenzophenone | 0.28 | 85% |

| 3-Acetoxy-4'-bromobenzophenone | 0.19 | 78% |

| 2-Acetoxy-4'-bromobenzophenone | 0.31 | 82% |

Applications De Recherche Scientifique

2-Acetoxy-3’-bromobenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a photoinitiator in polymerization reactions.

Biology: Used in the study of enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-3’-bromobenzophenone involves its ability to act as a photoinitiator. When exposed to light, the compound undergoes a photochemical reaction that generates reactive species, which can initiate polymerization reactions. The molecular targets and pathways involved in this process include the absorption of light by the compound and the subsequent generation of free radicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Acetoxybenzophenone

- 3-Bromobenzophenone

- 2-Hydroxy-3’-bromobenzophenone

Uniqueness

2-Acetoxy-3’-bromobenzophenone is unique due to its combination of acetoxy and bromine functional groups, which confer specific reactivity and properties. This makes it particularly useful as a photoinitiator and in various synthetic applications.

Activité Biologique

2-Acetoxy-3'-bromobenzophenone is a compound belonging to the benzophenone class, characterized by its acetoxy and bromine substituents. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C15H13BrO3

- CAS Number : 890099-19-1

The presence of the acetoxy group enhances solubility, while the bromine atom can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biochemical Pathways

Research indicates that benzophenone derivatives can participate in biochemical reactions such as:

- Oxidation : Leading to the formation of reactive intermediates that may exert biological effects.

- Nucleophilic Substitution : The acetoxy group can be substituted with other functional groups, potentially enhancing biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Anticancer Activity

The compound's anticancer potential has been explored in several studies:

- Cell Cycle Arrest : It has been observed to induce G1-phase arrest in cancer cells, potentially through inhibition of key regulatory proteins such as β-catenin.

- Induction of Apoptosis : Evidence suggests that this compound can activate caspase cascades, leading to programmed cell death in cancer cells.

Case Studies

A series of case studies have highlighted the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on various bacterial strains, this study found that this compound had an MIC of 64 μg/mL against MRSA, suggesting its potential as an antibacterial agent.

-

Anticancer Research :

- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 30 μM after 48 hours of exposure.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its acetoxy group, which enhances lipid solubility. Studies indicate that it may undergo hepatic metabolism, leading to various metabolites with potential biological activity.

Propriétés

IUPAC Name |

[2-(3-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBNPWXWZISEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641565 | |

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-19-1 | |

| Record name | 2-(3-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.